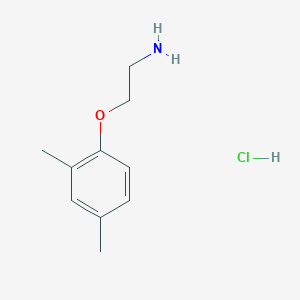![molecular formula C25H21N5O2S B2486412 1-[4-(benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1207041-43-7](/img/structure/B2486412.png)
1-[4-(benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound known for its unique structure and diverse applications. It features a blend of aromatic and heterocyclic rings, which contribute to its chemical versatility and potential for various chemical reactions. This compound is a product of advanced synthetic chemistry, showcasing the intricate manipulation of molecular architecture.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step procedures. It begins with the preparation of intermediate compounds such as 4-(benzyloxy)benzene and 4-(4-methoxyphenyl)-1,3-thiazole. These intermediates undergo coupling reactions, often mediated by catalysts like palladium, under controlled temperatures and pressures. The final step involves the formation of the triazole ring through cyclization, typically in the presence of azide precursors.
Industrial Production Methods: On an industrial scale, the production of this compound demands optimization of reaction conditions to maximize yield and purity. This involves the use of continuous flow reactors, which offer better control over reaction parameters compared to batch processes. Purification steps such as recrystallization and column chromatography are employed to ensure the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(Benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is capable of undergoing various chemical reactions, including:
Oxidation: : Oxidative cleavage of benzyl groups or methoxy groups can be achieved using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction of the compound may involve hydrogenation in the presence of catalysts such as palladium on carbon.
Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halides for substitution reactions. Conditions such as solvent choice, temperature, and reaction time are crucial for the success of these reactions.
Major Products: Major products from these reactions vary based on the functional groups introduced or removed. Oxidation may yield aldehydes or carboxylic acids, reduction may result in fully saturated derivatives, and substitution can lead to a variety of functionalized compounds.
Applications De Recherche Scientifique
1-[4-(Benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine has garnered interest in multiple research fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules and materials.
Biology: : Studied for its potential as a bioactive molecule, exhibiting properties such as antimicrobial, antifungal, and anticancer activities.
Medicine: : Investigated for its therapeutic potential, particularly in drug development for targeting specific biological pathways.
Industry: : Utilized in the manufacture of advanced materials, including polymers and catalysts.
Mécanisme D'action
The biological activity of this compound is often attributed to its ability to interact with specific molecular targets. The triazole and thiazole rings can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their function. These interactions can influence cellular pathways, leading to effects such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, 1-[4-(benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine stands out due to its unique combination of functional groups and ring structures. Similar compounds include:
1-[4-(Benzyloxy)phenyl]-1H-1,2,3-triazole: : Lacks the thiazole and methoxyphenyl groups, which can limit its chemical versatility.
4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine: : Does not have the benzyloxyphenyl group, affecting its bioactivity and reactivity profile.
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole: : Absence of the benzyloxy and amino groups, leading to different chemical and biological properties.
Propriétés
IUPAC Name |
5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-phenylmethoxyphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2S/c1-31-20-11-7-18(8-12-20)22-16-33-25(27-22)23-24(26)30(29-28-23)19-9-13-21(14-10-19)32-15-17-5-3-2-4-6-17/h2-14,16H,15,26H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYVABKVJQBYNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)OCC5=CC=CC=C5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-1H-indole](/img/structure/B2486331.png)

![2-[3-(5-Chlorothiophen-2-yl)-6-oxopyridazin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2486334.png)

![(2E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2486341.png)
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B2486342.png)
![2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(2,4-DICHLOROPHENYL)ACETAMIDE](/img/structure/B2486343.png)

![(3E)-3-[(2-methylpropoxy)imino]-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2486346.png)
![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2486347.png)



![4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-6-ethyl-5-fluoropyrimidine](/img/structure/B2486352.png)
